1-Methyl-5-(methylamino)-2(1H)-pyridinone basic properties
1-Methyl-5-(methylamino)-2(1H)-pyridinone basic properties
An In-Depth Technical Guide to the Basic Properties of 1-Methyl-5-(methylamino)-2(1H)-pyridinone
Introduction
The 2-pyridinone ring system is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic and structural features, including the ability to act as a bioisostere for various functional groups and engage in hydrogen bonding, make it a focal point for drug discovery programs.[1] This guide provides a detailed technical analysis of a specific derivative, 1-Methyl-5-(methylamino)-2(1H)-pyridinone , focusing on its fundamental basic properties.
Understanding the basicity of a drug candidate, quantified by its pKa value, is critical for the entire drug development pipeline. It governs fundamental physicochemical properties such as aqueous solubility and lipophilicity, which in turn dictate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule. Furthermore, the protonation state of a molecule at physiological pH is a key determinant of its interaction with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the structural factors influencing the basicity of 1-Methyl-5-(methylamino)-2(1H)-pyridinone, protocols for its experimental determination, and the implications of these properties in a pharmaceutical context.
Structural and Physicochemical Analysis
The basicity of 1-Methyl-5-(methylamino)-2(1H)-pyridinone is not trivial; it is a product of the interplay between multiple functional groups within the molecule. A thorough analysis requires dissecting the contributions of each component.
The 2-Pyridinone Core: Tautomerism and Amide Character
The parent 2-pyridinone structure exists in a tautomeric equilibrium with its 2-hydroxypyridine form. For most derivatives, the 2-pyridinone (lactam) form is the predominant tautomer in both solid and solution phases.[1][3] In the case of the target molecule, the nitrogen atom is methylated, which locks the ring into the 2-pyridinone form and eliminates this tautomerism.
Critically, the N-methylated 2-pyridinone moiety has significant amide character. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance. This delocalization renders the ring nitrogen non-basic, a characteristic feature of amides which are significantly weaker bases than corresponding amines.[4] Consequently, protonation is unlikely to occur at the ring nitrogen.
Identifying the Basic Centers
Two potential sites of protonation exist in 1-Methyl-5-(methylamino)-2(1H)-pyridinone: the carbonyl oxygen of the pyridinone ring and the exocyclic nitrogen of the methylamino group.
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Carbonyl Oxygen: While the carbonyl oxygen possesses lone pairs and can be protonated under strongly acidic conditions, its basicity is relatively low.
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Exocyclic Methylamino Nitrogen: This is the principal basic center in the molecule. The reactivity of its lone pair is modulated by a combination of inductive and resonance effects, which ultimately determines the compound's pKa.
The methylamino group is an alkylamine, which is typically basic.[5][6] However, its attachment to the pyridinone ring introduces electronic effects that must be considered. The nitrogen's lone pair can be delocalized into the electron-deficient ring system. This resonance effect, analogous to how aniline is a much weaker base than cyclohexylamine, reduces the electron density on the exocyclic nitrogen, thereby decreasing its basicity.[4]
The following diagram illustrates the key resonance contributor showing the delocalization of the methylamino lone pair, which reduces its availability for protonation.
Caption: Resonance structures illustrating lone pair delocalization.
This delocalization makes the methylamino group a pi-donor, which decreases its own basicity while increasing the electron density within the ring.[4] Therefore, 1-Methyl-5-(methylamino)-2(1H)-pyridinone is predicted to be a weak base, with a pKa value likely comparable to that of substituted anilines.
Predicted Physicochemical Properties
| Property | Value / Prediction | Source |
| Molecular Formula | C₇H”₀N₂O | (Calculated) |
| Molecular Weight | 138.17 g/mol | (Calculated) |
| Predicted pKa | Weakly Basic (est. 3-5) | Based on aniline analogs[4] |
| Appearance | Likely a solid at room temperature | Based on similar structures[7][8] |
| Solubility | Expected to have pH-dependent aqueous solubility | General principle for basic compounds |
Experimental Determination of Basicity (pKa)
To move beyond theoretical prediction, experimental determination of the pKa is essential. The choice of method must be robust, reproducible, and provide unambiguous results.
Rationale for Method Selection: UV-Spectrophotometric Titration
For compounds possessing a chromophore that changes its electronic environment upon protonation, UV-spectrophotometric titration is a highly sensitive and reliable method for pKa determination. Given the conjugated pi-system of 1-Methyl-5-(methylamino)-2(1H)-pyridinone, its UV absorbance spectrum is expected to shift as a function of pH. This method is often preferred over potentiometric titration for small sample quantities and offers high precision.
Self-Validating Protocol: Spectrophotometric pKa Determination
This protocol is designed to be self-validating by ensuring clear spectral shifts and the presence of one or more isosbestic points, which are wavelengths where the molar absorptivity of the protonated and neutral species are equal. The presence of sharp isosbestic points is a strong indicator of a clean, two-state equilibrium.
Objective: To determine the pKa of the primary basic center of 1-Methyl-5-(methylamino)-2(1H)-pyridinone.
Materials & Equipment:
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1-Methyl-5-(methylamino)-2(1H)-pyridinone (high purity)
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Dual-beam UV-Vis Spectrophotometer with temperature control
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Calibrated pH meter
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Series of universal buffer solutions (e.g., Britton-Robinson buffer) covering a pH range from 2.0 to 12.0
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0.1 M HCl and 0.1 M NaOH solutions
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Volumetric flasks and pipettes
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Quartz cuvettes
Step-by-Step Methodology:
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Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the test compound in a suitable solvent like methanol or water.
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Determination of Analytical Wavelength (λ_max):
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Prepare two solutions: one in highly acidic medium (e.g., pH 1, using 0.1 M HCl) and one in highly basic medium (e.g., pH 12, using 0.1 M NaOH) by diluting the stock solution. This ensures measurement of the fully protonated (BH⁺) and neutral (B) species, respectively.
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Scan the UV spectrum for both solutions from ~200 to 400 nm to identify the λ_max for each species and note any significant spectral shifts. Select a wavelength for analysis where the difference in absorbance between the two forms is maximal.
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-
Titration & Data Collection:
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Prepare a series of samples in buffers of finely spaced, known pH values (e.g., in 0.5 pH unit increments). Ensure the final concentration of the compound is identical in all samples.
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Measure the absorbance of each sample at the pre-determined analytical wavelength. Maintain a constant temperature (e.g., 25°C) throughout the experiment.
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Data Analysis:
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Plot Absorbance vs. pH. The resulting curve should be sigmoidal.
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The pKa can be determined as the pH at the half-equivalence point of the titration curve.
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For higher accuracy, apply the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log [ (A_B - A) / (A - A_BH⁺) ] Where:
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A = Absorbance at a given pH
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A_B = Absorbance of the neutral (basic) form
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A_BH⁺ = Absorbance of the protonated (acidic) form
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A linear plot of log[ (A_B - A) / (A - A_BH⁺) ] vs. pH will yield a straight line with a y-intercept equal to the pKa.
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The following diagram outlines the experimental workflow.
Caption: Workflow for Spectrophotometric pKa Determination.
Implications of Basicity in Drug Development
The experimentally determined pKa value is not merely an academic figure; it is a critical parameter that informs key decisions in the drug development process.
pH-Dependent Solubility and Formulation
As a weak base, 1-Methyl-5-(methylamino)-2(1H)-pyridinone will exhibit significantly higher aqueous solubility in acidic environments where it can form a protonated salt. This is a crucial consideration for oral drug formulation, as the compound will be more soluble in the low pH of the stomach (pH 1.5-3.5) than in the more neutral environment of the small intestine. This property can be leveraged to develop salt forms of the drug with improved solubility and bioavailability.
Target Engagement and Biological Activity
The protonation state of the methylamino group at physiological pH (~7.4) directly impacts its ability to interact with biological targets like enzymes or receptors.
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If pKa < 7.4: The group will be predominantly in its neutral, uncharged form (R-NHCH₃). In this state, the nitrogen can act as a hydrogen bond acceptor.
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If pKa > 7.4: The group will be mostly in its protonated, positively charged form (R-NH₂CH₃⁺). This ammonium ion is an excellent hydrogen bond donor.
Understanding this equilibrium is vital for computational modeling, structure-activity relationship (SAR) studies, and interpreting biological data.
ADMET Profile
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Absorption: The neutral form of a drug is generally more lipophilic and thus more readily permeates biological membranes via passive diffusion. A compound that is highly protonated in the gastrointestinal tract may exhibit poor absorption.
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Distribution: Plasma protein binding and tissue distribution can be influenced by the charge of the molecule.
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Metabolism: The methylamino group could be a potential site for Phase I metabolic reactions such as N-dealkylation or Phase II conjugation reactions.[9] The susceptibility to these enzymatic processes can be influenced by the local electron density, which is tied to basicity.
Conclusion
1-Methyl-5-(methylamino)-2(1H)-pyridinone is a molecule whose chemical personality is defined by the electronic interplay between its N-methylated 2-pyridinone core and its exocyclic methylamino substituent. Theoretical analysis identifies the primary basic center as the methylamino nitrogen, whose basicity is attenuated by resonance delocalization into the ring, classifying the compound as a weak base. This guide has outlined the structural rationale for this property and provided a robust, self-validating experimental protocol for the precise determination of its pKa via UV-spectrophotometric titration. The resulting pKa value is a cornerstone parameter, profoundly influencing critical drug development aspects from formulation and solubility to target interaction and ADMET profiling. Therefore, the rigorous experimental characterization of this basic property is an indispensable step in evaluating the pharmaceutical potential of this and related compounds.
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